3-乙基呋喃-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

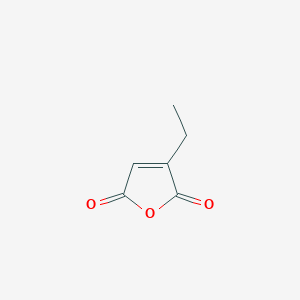

3-Ethylfuran-2,5-dione, also known as 3-ethyl-2,5-dihydrofuran-2,5-dione, is a chemical compound with the molecular formula C6H6O3 . It has a molecular weight of 126.11 . The compound is a liquid at room temperature .

Physical And Chemical Properties Analysis

3-Ethylfuran-2,5-dione is a liquid at room temperature . It has a molecular weight of 126.11 . Unfortunately, the sources do not provide more detailed physical and chemical properties of this compound.科学研究应用

Medicine and Pharmacology

3-Ethylfuran-2,5-dione: serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential antiviral properties . Additionally, furan derivatives, in general, exhibit a range of medicinal properties including anticancer, antidepressant, and anti-inflammatory effects .

Agriculture

In agriculture, 3-Ethylfuran-2,5-dione can be utilized in the synthesis of plant growth regulators and pesticides. The compound’s derivatives may enhance the absorption and efficacy of agrochemicals, contributing to sustainable farming practices .

Materials Science

The compound is used in the development of new materials, such as polymers and resins3-Ethylfuran-2,5-dione can be a building block for producing biodegradable plastics, which are crucial for reducing environmental pollution .

Environmental Science

In environmental science, 3-Ethylfuran-2,5-dione and its derivatives are part of the shift towards bio-based materials, replacing petroleum-derived chemicals. This transition is vital for creating a more sustainable chemical industry .

Food Industry

3-Ethylfuran-2,5-dione: can be involved in the synthesis of flavoring agents and food additives. Its derivatives may improve the shelf life and nutritional value of food products .

Energy Production

Derivatives of 3-Ethylfuran-2,5-dione are being researched for their role in renewable energy production. They can be used to create bio-based alternatives to traditional petrochemicals, which is essential for developing sustainable energy sources .

Chemical Synthesis

This compound is a versatile intermediate in organic synthesis. It is used in the preparation of various chemicals through reactions like Diels-Alder cycloadditions, which are fundamental in synthetic chemistry .

Biotechnology

In biotechnological applications, 3-Ethylfuran-2,5-dione can be a substrate for enzymatic reactions, such as those catalyzed by alcohol dehydrogenases, leading to the production of chiral compounds used in fine chemicals and pharmaceuticals .

未来方向

作用机制

Target of Action

This compound is a derivative of furan, a heterocyclic organic compound, which is known to interact with various biological targets

Mode of Action

Furan derivatives are known to undergo various chemical reactions, including oxidation and halogenation . These reactions can lead to changes in the target molecules, potentially altering their function. More detailed studies are required to elucidate the specific interactions of 3-Ethylfuran-2,5-dione with its targets.

Biochemical Pathways

Furan derivatives are involved in various biochemical processes, including the oxidation of furan and its substituted

Pharmacokinetics

A study on the kinetic behavior of a related compound, furan-2,5-dione, suggests that it reacts with cl atoms in the gas phase, forming an adduct intermediate . This could potentially influence the bioavailability of 3-Ethylfuran-2,5-dione, but more research is needed to confirm this.

Result of Action

Given the chemical reactivity of furan derivatives, it is possible that 3-Ethylfuran-2,5-dione could induce changes in cellular function or structure . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethylfuran-2,5-dione. For instance, the reaction of Furan-2,5-dione with Cl atoms is influenced by factors such as temperature and pressure Similarly, the action of 3-Ethylfuran-2,5-dione could be affected by various environmental conditions

属性

IUPAC Name |

3-ethylfuran-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGOOCLYBPQWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2852517.png)

![N-(cyanomethyl)-N-phenyl-2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2852520.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2852522.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]acetamide](/img/structure/B2852524.png)

![Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2852526.png)

![6-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2852529.png)

![N~6~-(2-methoxybenzyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2852532.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2852533.png)

![Ethyl 5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2852535.png)